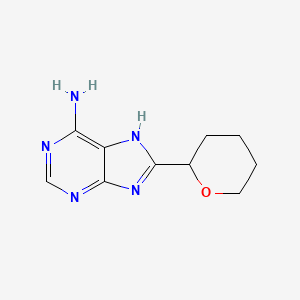

8-(oxan-2-yl)-7H-purin-6-amine

Description

Overview of the Purine (B94841) Heterocyclic Scaffold in Academic Research

The purine scaffold, a heterocyclic aromatic organic compound, consists of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. rsc.orgresearchgate.net This core structure is fundamental to all forms of life, forming the basis for adenine (B156593) and guanine, two of the four nucleobases in DNA and RNA. rsc.org The metabolism of every living organism relies heavily on purines and their derivatives. rsc.orgmdpi.com

In academic research, the purine framework is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net Its unique structural characteristics and ability to interact with a wide range of biological targets have led to extensive investigation. nih.govresearchgate.net Researchers have explored the vast potential of purine derivatives in developing therapeutic agents for a multitude of diseases, including cancer, viral infections, and inflammatory conditions. nih.govmdpi.com The versatility of the purine structure allows for chemical modifications at various positions, leading to a diverse library of compounds with distinct biological activities. rsc.orgresearchgate.net

Significance of Substituted Purine Frameworks in Chemical Biology Research

The substitution of the purine core at its various carbon and nitrogen atoms gives rise to a vast array of molecules with tailored properties, which are invaluable in chemical biology. avcr.cz These substituted purines serve as powerful tools to probe biological systems, elucidate enzyme mechanisms, and act as ligands for receptors. avcr.cz For instance, modifications can dramatically influence hydrogen bonding capabilities, which is crucial for binding to complementary nucleobases or the active sites of enzymes and receptors. avcr.cz

Synthetically modified purines have been developed as inhibitors of key cellular enzymes like protein kinases and as modulators of adenosine (B11128) receptors. nih.govmdpi.com The introduction of different functional groups allows for the fine-tuning of a compound's solubility, stability, and biological activity, making substituted purines a cornerstone of drug discovery and chemical biology research. nih.govmdpi.com The development of hybrid molecules, where purine scaffolds are combined with other heterocyclic structures, has also emerged as a promising strategy to enhance therapeutic efficacy and overcome drug resistance. mdpi.com

Contextualization of 8-(oxan-2-yl)-7H-purin-6-amine within Contemporary Purine Research

Within the extensive field of purine chemistry, specific isomers can have vastly different levels of documentation and research focus. While the general class of purines substituted with an oxanyl (also known as tetrahydropyranyl) group is of interest, specific positional isomers are not equally explored.

A thorough review of contemporary scientific literature reveals a scarcity of specific research data for This compound . In contrast, its structural isomer, 9-(oxan-2-yl)-9H-purin-6-amine (also known as 9-(tetrahydro-2H-pyran-2-yl)adenine), is more frequently documented. chemicalbook.com The tetrahydropyranyl (THP) group in the 9-substituted isomer often serves as a protecting group in the synthesis of modified nucleosides, which has contributed to its prevalence in the literature.

The position of substitution on the purine ring is critical for its biological activity. Direct alkylation of purines often results in a mixture of N7 and N9 isomers, with the N9 regioisomer typically being the thermodynamically more stable and predominant product. acs.org The synthesis of a specific N7 or C8 substituted purine often requires more complex, multi-step synthetic strategies. avcr.cz The lack of readily available information on this compound may suggest that it is a less common synthetic target or that its properties have not been extensively disclosed in public-domain research. Its potential role would likely be investigated in the context of creating diverse chemical libraries for screening against various biological targets, a common practice in modern drug discovery.

Data Tables

Table 1: General Properties of the Purine Scaffold

| Property | Value |

|---|---|

| Chemical Formula | C₅H₄N₄ |

| Molar Mass | 120.11 g/mol |

| Appearance | Colorless crystalline solid |

| Melting Point | 214 °C |

Table 2: Comparison of 8- and 9-substituted Oxanyl-purin-6-amine Isomers

| Property | This compound | 9-(oxan-2-yl)-9H-purin-6-amine |

|---|---|---|

| Synonym | 8-(tetrahydro-2H-pyran-2-yl)-7H-purin-6-amine | 9-(tetrahydro-2H-pyran-2-yl)adenine |

| CAS Number | Not readily available | 7306-67-4 chemicalbook.com |

| Molecular Formula | C₁₀H₁₃N₅O | C₁₀H₁₃N₅O |

| Molecular Weight | 219.24 g/mol | 219.24 g/mol |

| Structural Difference | Oxanyl group at C8, tautomeric H at N7 | Oxanyl group at N9 |

| Research Availability | Scarce | Documented chemicalbook.com |

Structure

3D Structure

Properties

CAS No. |

51015-52-2 |

|---|---|

Molecular Formula |

C10H13N5O |

Molecular Weight |

219.24 g/mol |

IUPAC Name |

8-(oxan-2-yl)-7H-purin-6-amine |

InChI |

InChI=1S/C10H13N5O/c11-8-7-10(13-5-12-8)15-9(14-7)6-3-1-2-4-16-6/h5-6H,1-4H2,(H3,11,12,13,14,15) |

InChI Key |

NTHFSWJUBJKLSX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)C2=NC3=NC=NC(=C3N2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Substituted Purines

Strategies for Constructing the Purine (B94841) Core

The formation of the fundamental purine ring system, chemically known as imidazo[4,5-d]pyrimidine, can be achieved through various synthetic routes, ranging from classical methods to more contemporary transition-metal-catalyzed reactions. google.comthieme.de

Traditional and Modern Approaches to Imidazo[4,5-d]pyrimidine Ring Synthesis

The most versatile and enduring method for constructing the purine core is the Traube synthesis, first introduced in 1900. pharmaguideline.comslideshare.net This approach involves the cyclization of a substituted pyrimidine-4,5-diamine. thieme.com The general strategy commences with a 4-amino-6-hydroxypyrimidine (B372064) or 4,6-diaminopyrimidine, which undergoes nitrosation at the 5-position. Subsequent reduction of the nitroso group to an amino group, typically with ammonium (B1175870) sulfide, yields the crucial 4,5-diaminopyrimidine (B145471) intermediate. chemistry-online.com The final ring closure to form the imidazole (B134444) portion of the purine is then accomplished using a one-carbon synthon, most commonly formic acid or its derivatives, to bridge the nitrogen atoms of the 5- and 6-amino groups. slideshare.netslideshare.net The flexibility of the Traube synthesis lies in the availability of various substituted pyrimidines, allowing for the preparation of a wide range of purine analogues. thieme.com

| Method | Starting Material | Key Steps | Cyclizing Agent | Reference |

| Traube Synthesis | 4-Amino-6-hydroxypyrimidine or 4,6-diaminopyrimidine | 1. Nitrosation at C-52. Reduction of nitroso group3. Ring closure | Formic acid, Chlorocarbonic ester | pharmaguideline.comchemistry-online.com |

In recent years, modern synthetic methods have emerged to complement these traditional approaches. These often involve the construction of the purine ring system from appropriately substituted pyrimidines through multi-step sequences that allow for the sequential introduction of various substituents. google.com Transition-metal-catalyzed cross-coupling reactions have also become powerful tools for the synthesis and functionalization of the purine scaffold. thieme.deresearchgate.net These modern techniques offer alternative pathways that can provide access to highly substituted purines that may be challenging to synthesize via traditional routes. google.com

Regioselective Introduction of the 6-Amino Group

The installation of an amino group at the C-6 position of the purine ring is a critical step in the synthesis of compounds like 8-(oxan-2-yl)-7H-purin-6-amine. This transformation is typically achieved with high regioselectivity.

Amination Reactions at the C-6 Position of Purines

The most common and efficient method for introducing the 6-amino group is through the nucleophilic aromatic substitution (SNAr) of a 6-halopurine, typically 6-chloropurine (B14466). mdpi.com The chlorine atom at the C-6 position is highly susceptible to displacement by amines due to the electron-deficient nature of the purine ring. researchgate.netresearchgate.net This reaction can be carried out with a wide variety of amines to produce a diverse library of 6-substituted aminopurines. mdpi.comresearchgate.net

The reaction conditions for this amination can vary. Traditional methods may involve heating the 6-chloropurine derivative with the desired amine in a suitable solvent, often with the addition of a base to neutralize the HCl generated during the reaction. mdpi.com More contemporary approaches utilize microwave irradiation to accelerate the reaction, often leading to shorter reaction times and improved yields. researchgate.net Catalyst-free and solvent-free conditions have also been developed, offering more environmentally friendly protocols. researchgate.net For instance, an efficient synthesis of 6-substituted aminopurine nucleoside analogs has been achieved through the amination of unprotected 6-chloropurine nucleosides with various amines without the need for a catalyst or solvent. researchgate.net

| Reactant | Reagent | Conditions | Product | Reference |

| 6-Chloropurine derivative | Amine | Microwave irradiation, DIPEA, Ethanol | 6-Aminopurine derivative | researchgate.net |

| Unprotected 6-Cl purine nucleoside | Amine | Solvent-free, Catalyst-free | 6-Substituted aminopurine nucleoside | researchgate.net |

| 2,6-Dichloropurine | Morpholine | DMF, K2CO3 | C6-morpholine purine derivative | researchgate.net |

Stereospecific and Regioselective Functionalization at the C-8 Position with Oxan-2-yl

The introduction of a substituent at the C-8 position of the purine core is another key synthetic challenge. This position is part of the imidazole ring and its reactivity can be modulated to allow for the formation of new carbon-carbon bonds. mdpi.comnih.gov

Methods for C-8 Carbon-Carbon Bond Formation

A variety of methods have been developed for the formation of carbon-carbon bonds at the C-8 position of purines. mdpi.com Metal-promoted cross-coupling reactions are particularly important for this purpose. nih.gov For instance, the Suzuki cross-coupling reaction has been successfully employed for the arylation of the C-8 position, allowing for the synthesis of a diverse range of C8-aryl purine nucleosides. nih.gov

Direct C-H functionalization has also emerged as a powerful strategy for modifying the C-8 position, avoiding the need for pre-functionalized purines. thieme.de Oxidative metalation using sterically hindered metal amides can generate a highly nucleophilic carbon at the C-8 position, which can then react with various electrophiles to form a new C-C bond. mdpi.comnih.gov Additionally, radical-based approaches, such as the Minisci reaction, have been applied to the functionalization of purine nucleosides, although regioselectivity can be a challenge. nih.gov

Synthetic Strategies for Incorporating Cyclic Ether Moieties

The introduction of a cyclic ether moiety, such as the oxan-2-yl group, at the C-8 position requires specific synthetic strategies. While direct coupling of a pre-formed oxan-2-yl unit can be challenging, several indirect approaches can be envisioned based on established methodologies for C-8 functionalization.

One potential strategy involves the introduction of a suitable functional group at the C-8 position that can be subsequently elaborated into the oxan-2-yl ring. For example, a C-8 halogenated purine could serve as a precursor for a metal-catalyzed cross-coupling reaction with an appropriate organometallic reagent derived from a protected dihydropyran.

Considerations for the 7H-Tautomeric Form during Synthetic Pathways

The purine ring system, fundamental to the structure of this compound, exhibits prototropic tautomerism, primarily involving the migration of a proton between the N7 and N9 positions of the imidazole portion of the ring. acs.orgnih.gov This results in an equilibrium between the 7H- and 9H-tautomeric forms. nih.gov For adenine (B156593) (purin-6-amine), the N9-H tautomer is generally the most stable form in the gas phase and non-polar solvents, which is attributed to intramolecular interactions. researchgate.net However, the relative stability can be influenced by substituents on the purine core and the polarity of the solvent. researchgate.net In polar solvents, the energy difference between tautomers can be slight, potentially leading to a mixture of products during synthetic reactions. researchgate.netresearchgate.net

The explicit designation of "7H" in this compound is a critical consideration for its synthesis. Synthetic strategies must be designed to either selectively produce the 7H tautomer or facilitate its separation from the more common 9H isomer. The nucleophilic character of both N7 and N9 sites means that reactions like N-alkylation can occur at either position, leading to regioisomeric mixtures. researchgate.net Therefore, controlling the regioselectivity of reactions is paramount. This can be achieved through several approaches:

Directing Groups: The presence of certain substituents on the purine ring can sterically or electronically favor substitution at one nitrogen over the other.

Solvent Effects: The choice of solvent can influence the tautomeric equilibrium and, consequently, the reaction outcome. researchgate.net

Protecting Groups: A common strategy involves protecting one of the nitrogen atoms (e.g., N9) to force the reaction to occur at the desired N7 position, followed by a deprotection step.

Reaction Conditions: Temperature and pH can also affect the position of the tautomeric equilibrium. nih.gov

Theoretical and experimental studies on adenine and related purines have extensively investigated this tautomeric equilibrium, providing a foundational understanding for developing selective synthetic pathways. acs.orgnih.govias.ac.in

Mechanistic Investigations of Purine Derivatization Reactions

The derivatization of the purine core to introduce substituents at various positions, such as the oxanyl group at C8, can be achieved through several mechanistic pathways.

Radical-based methods offer a powerful approach for the direct C-H functionalization of purines, avoiding the need for pre-functionalized starting materials like halogenated purines. researchgate.net The Minisci reaction, for example, is a well-established radical-based method that allows for the introduction of alkyl and other functional groups at the electron-deficient C2, C6, and C8 positions of the purine ring under mild conditions. researchgate.net

The general mechanism for a radical-based C8-functionalization involves three key steps:

Radical Generation: An alkyl radical is generated from a suitable precursor. In the context of synthesizing this compound, a radical centered at the 2-position of an oxane ring would be required.

Radical Addition: The generated radical attacks the electron-deficient C8 position of the purine ring, forming a purinyl radical intermediate.

Rearomatization: The intermediate is then oxidized to restore the aromaticity of the purine system, yielding the C8-functionalized product.

This approach is particularly valuable for late-stage functionalization, where complex molecules can be modified directly. researchgate.net Studies on the functionalization of purines into RNA bases have also explored radical substitution mechanisms, highlighting the plausibility of these pathways in heterocyclic chemistry. uhmreactiondynamics.orgrsc.org

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction mechanism for modifying aromatic and heteroaromatic rings. wikipedia.org In this pathway, a nucleophile displaces a leaving group on the aromatic ring. wikipedia.org Aromatic rings like purine are typically electron-rich, but the presence of the electronegative nitrogen atoms and additional electron-withdrawing substituents can render them susceptible to nucleophilic attack. wikipedia.orgmasterorganicchemistry.com

The SNAr mechanism generally proceeds in two steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a suitable leaving group (e.g., a halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com For purines, the negative charge in this intermediate is effectively delocalized by the ring nitrogen atoms.

Loss of Leaving Group: The leaving group is eliminated, and the aromaticity of the ring is restored.

For the synthesis of this compound, an SNAr approach would typically involve an 8-halopurine (e.g., 8-bromoadenine) as the substrate. A nucleophile derived from oxane, such as an organometallic species like an oxanyllithium or oxanyl-Grignard reagent, would attack the C8 position to displace the halide. The reaction is often facilitated on purine systems at the C2, C6, and C8 positions. nih.gov

The synthesis of the purine ring system itself is built upon cyclization reactions. The de novo biosynthesis of purines, for instance, involves a multi-step pathway where the imidazole ring is constructed onto a pre-existing pyrimidine (B1678525) precursor. wikipedia.orgyoutube.com Chemical syntheses often mimic this logic. A common laboratory approach is the Traube purine synthesis, which involves the condensation and cyclization of a substituted pyrimidine with a one-carbon unit source (e.g., formic acid or a derivative) to form the fused imidazole ring.

To synthesize an 8-substituted purine like this compound via this route, one could start with a 4,5,6-triaminopyrimidine. The cyclization of this precursor with a reagent containing the oxanyl moiety, such as an oxane-derived carboxylic acid or aldehyde, would directly install the substituent at the C8 position during the formation of the imidazole ring.

Alternative cyclization strategies involve the reaction of heterocyclic enamines with 1,3-dielectrophiles, which can produce a variety of purine analogues with excellent regioselectivity. thieme-connect.de These methods highlight the versatility of building the purine core with desired substituents already in place on the precursors, thereby controlling the final structure.

Catalytic Systems Employed in the Synthesis of this compound and Related Analogues

Modern synthetic chemistry heavily relies on catalytic systems to achieve efficient and selective transformations. The synthesis of substituted purines is no exception, with transition-metal catalysis playing a pivotal role. mdpi.com

A highly relevant and direct method for synthesizing C8-alkyl-substituted purines involves the use of cobalt catalysts. A reported procedure describes the direct alkylation of 8-H purines with tetrahydrofuran (B95107) (oxane) in the presence of CoCl₂. rhhz.net This reaction forms a C-C bond between the C8 position of the purine and the C2 position of the tetrahydrofuran ring, providing a direct route to compounds with the 8-(oxan-2-yl) structure. This method is advantageous as it uses readily available starting materials and an inexpensive catalyst under mild conditions. rhhz.net

Palladium and copper catalysts are also extensively used for the functionalization of purines. mdpi.comnih.gov Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are standard methods for forming C-C bonds at the C8 position, typically starting from an 8-halopurine. nih.gov More advanced palladium-catalyzed methods enable the direct C8-H activation and arylation of purine nucleosides, eliminating the need for a halogenated precursor. nih.gov

Copper-based systems, often used in conjunction with palladium, can facilitate these C-H functionalization processes. nih.gov It is proposed that copper coordinates to the N7 atom, assisting in the deprotonation at C8 to form an 8-cupriopurine intermediate, which then participates in a palladium-catalyzed cross-coupling cycle. nih.gov These catalytic systems provide a versatile toolkit for accessing a wide array of 8-substituted purine analogues.

Interactive Data Table: Catalytic Systems for C8-Functionalization of Purines

| Catalyst System | Reaction Type | Substrate | Reagent | Position Functionalized | Reference(s) |

| CoCl₂ | Direct Alkylation | 8-H Purine | Tetrahydrofuran | C8 | rhhz.net |

| Pd(OAc)₂ / CuI | Direct Arylation | 8-H Purine | Aryl Halide | C8 | nih.gov |

| Pd(PPh₃)₄ | Suzuki Coupling | 8-Halopurine | Alkyl/Aryl Boronic Acid | C8 | mdpi.comnih.gov |

| NiCl₂(dppp) | Cross-Coupling | 6-Chloropurine | Alkyl Bromide | C6 | nih.gov |

| Rhodium Catalyst | C-H Activation | 6-H Purine | Alkene | C6 | rhhz.net |

Computational and Theoretical Studies of Substituted Purine Systems

Quantum Chemical Analyses of Purine (B94841) Derivatives

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. These analyses are fundamental to understanding the intrinsic properties of purine derivatives.

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance between accuracy and computational cost. It is extensively used to investigate the properties of purine derivatives. DFT studies can predict molecular geometries, vibrational frequencies, heats of formation (HOF), and electronic properties with high accuracy. nih.govnih.gov For instance, the B3LYP functional combined with basis sets like 6-31G** is commonly used to optimize the geometries of substituted purines and analyze their frequencies. nih.govnih.gov

These calculations are crucial for understanding the stability of different tautomeric forms of purine derivatives, a key factor in their biological function and interaction with molecular targets. nih.gov DFT has been used to study the binding of anticancer drugs to purine bases, elucidating reaction mechanisms and activation energies. acs.org Furthermore, DFT calculations support the interpretation of experimental data, such as NMR spectroscopy, by predicting parameters for H-bonding interactions in 8-substituted purine derivatives. acs.org The method is also applied in the study of novel purine hybrids to understand their intermolecular interactions through analyses like Hirshfeld surface, molecular electrostatic potential (MEP), and frontier molecular orbitals (FMO). tandfonline.com

Beyond DFT, other quantum mechanical methods are also applied to study purine systems. These can be broadly categorized into ab initio and semi-empirical methodologies.

Ab Initio Methods: These methods calculate solutions to the Schrödinger equation from first principles, without using experimental data for parametrization. libretexts.org High-level ab initio techniques can yield very accurate results and serve as a benchmark for other methods, though they are computationally intensive and typically limited to smaller molecular systems. libretexts.orgresearchgate.net They are essential when studying systems with novel electronic environments or bonding types. libretexts.org For purine components of DNA, ab initio calculations have been used to determine ionization energies, providing insights into their behavior in different environments, such as in the gas phase versus aqueous solution. cas.cz

Semi-Empirical Methods: These methods simplify the complex calculations of ab initio approaches by using parameters derived from experimental data or high-level calculations. libretexts.orgacs.org This simplification makes them computationally much faster, allowing for the study of very large molecules and extensive conformational sampling. researchgate.netacs.org Methods like AM1 have been used for the conformational analysis of purine-based nucleosides. nih.gov While less accurate than ab initio methods, they are valuable for initial explorations of large systems, providing good qualitative results for properties like tautomer stability in molecules like uric acid. researchgate.net

Molecular Modeling and Simulation of 8-(oxan-2-yl)-7H-purin-6-amine

Molecular modeling and simulation techniques are used to study the dynamic behavior and interactions of molecules. For a specific compound like this compound, these methods can predict its preferred three-dimensional structure and how it interacts with other molecules, such as biological receptors.

Substituted purines, particularly those with flexible side chains like the oxanyl group in this compound, can adopt multiple conformations. The collection of these conformations and their relative energies is known as the conformational landscape. Exploring this landscape is crucial, as the biological activity of a molecule often depends on its ability to adopt a specific low-energy conformation to bind to its target. acs.org

Computational methods can systematically explore the possible conformations by rotating flexible bonds and calculating the energy of each resulting structure. This analysis identifies the most stable, low-energy conformers. For example, AM1 calculations have been used to study the conformation of carbocyclic nucleosides containing adenine (B156593) and hypoxanthine bases. nih.gov Such studies help to understand the spatial arrangement of heteroatoms, which is critical for biological recognition. nih.gov

The function of purine derivatives is heavily influenced by non-covalent interactions, both within the molecule (intramolecular) and with its environment (intermolecular). These interactions include hydrogen bonds, π-π stacking, and van der Waals forces. mdpi.com

Intramolecular Interactions: These forces can restrict the conformation of a molecule. For instance, an intramolecular cation-π interaction has been shown to be the driving force that restricts the conformation of certain nucleoside derivatives. researchgate.net

Intermolecular Interactions: These are fundamental to molecular recognition processes, such as the binding of a ligand to a protein or the formation of DNA base pairs. acs.org The nitrogen atoms in the purine ring system act as hydrogen bond donors and acceptors, while the planar, aromatic nature of the rings facilitates π–π stacking interactions. mdpi.com Molecular orbital calculations have been used to determine the role of various intermolecular forces, finding that while electrostatic forces can be negligible, polarization and dispersion forces are significant in the association of purines with other aromatic systems. nih.gov The stability of hydrogen-bonded complexes involving 8-substituted purines depends primarily on the number of intermolecular H-bonds and their donor-acceptor pattern. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Purine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov QSAR models are widely used in drug design to predict the activity of new compounds and to guide synthetic efforts toward more potent analogues. mdpi.com

For purine derivatives, QSAR models have been developed to understand the structural features responsible for their potency and selectivity as inhibitors of various enzymes, such as kinases. mdpi.comresearchgate.net These models use molecular descriptors, which are numerical values that encode different aspects of a molecule's structure (e.g., topological, spatial, thermodynamic properties). nih.govresearchgate.net

Different QSAR approaches exist:

2D-QSAR: Uses descriptors calculated from the 2D representation of the molecule. A study on substituted purine analogues as c-Src tyrosine kinase inhibitors developed a 2D-QSAR model with good predictive ability using descriptors like SsCH3E-index and H-Donor Count. researchgate.net

3D-QSAR: Considers the 3D structure of the molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build models based on the steric and electrostatic fields around the molecules. mdpi.com These models have been pivotal in designing new purine derivatives as Bcr-Abl inhibitors. mdpi.com

The statistical significance of a QSAR model is assessed using parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). researchgate.net A robust QSAR model provides valuable insights for designing more potent compounds before their synthesis. researchgate.net

Development and Validation of QSAR Models for Purine Activity

Quantitative Structure-Activity Relationship (QSAR) models are pivotal in medicinal chemistry for predicting the biological activity of novel compounds. For purine derivatives, these models are developed by correlating their structural or physicochemical properties with their observed biological activities. A typical QSAR study on a series of purine analogs would involve the following steps:

Data Set Selection: A dataset of purine derivatives with experimentally determined biological activities (e.g., inhibitory concentrations) is compiled.

Descriptor Calculation: A wide array of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters, are calculated for each molecule in the dataset.

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to build a mathematical model that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

For a hypothetical QSAR model for a series of purine derivatives including this compound, the resulting equation might look like:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where c0, c1, c2 are coefficients determined from the regression analysis.

Correlation of Molecular Descriptors with Biological Response

The biological response of purine derivatives is intricately linked to their molecular properties. Computational studies have shown that specific molecular descriptors significantly influence the activity of these compounds.

Electronic Parameters: The electronic nature of substituents on the purine ring can dramatically affect biological activity. Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often correlated with a compound's ability to participate in charge-transfer interactions with biological targets. For instance, electron-withdrawing or electron-donating groups can modulate the pKa of the purine ring, influencing its ionization state and, consequently, its binding affinity to a receptor.

Steric Parameters: The size and shape of the substituents play a crucial role in determining the compound's fit within a biological receptor's binding pocket. 3D-QSAR studies on 2,6,9-trisubstituted purine derivatives have revealed that steric properties can have a more significant contribution to cytotoxicity than electronic properties. For this compound, the bulky oxanyl group at the 8-position would be a key determinant of its steric interactions.

The following interactive table illustrates the hypothetical correlation of various molecular descriptors with the biological activity of a series of purine derivatives.

| Molecular Descriptor | Correlation with Activity | R² Value |

| LogP | Positive | 0.65 |

| Molecular Weight | Negative | 0.42 |

| HOMO Energy | Positive | 0.58 |

| Steric Hindrance | Negative | 0.71 |

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving purine systems. Density Functional Theory (DFT) and other quantum chemical methods are used to map out the potential energy surface of a reaction, identifying key intermediates and transition states.

Identification of Preferential Reaction Sites and Intermediates

For a substituted purine like this compound, computational methods can predict the most likely sites for electrophilic or nucleophilic attack. The calculated atomic charges and frontier molecular orbital densities can highlight reactive centers. For instance, in chlorination reactions of purine bases, computational studies have shown that the N9 position is often the most reactive site for initial attack in purine bases, while for purine nucleosides, the N1 and exocyclic amino groups are more susceptible.

The stability of potential reaction intermediates can also be assessed computationally. By calculating the relative energies of different possible intermediates, the most favorable reaction pathway can be inferred.

Transition State Characterization and Reaction Pathway Analysis

A crucial aspect of mechanistic studies is the characterization of the transition state—the highest energy point along the reaction coordinate. Computational methods can determine the geometry and energy of the transition state, providing insights into the activation barrier of the reaction. For enzymatic reactions involving purine nucleosides, transition state analysis has been instrumental in designing potent enzyme inhibitors. These studies have revealed that many enzymatic reactions with purines proceed through dissociative (SN1-like) mechanisms with significant ribooxacarbenium ion character in the transition state.

The analysis of the reaction pathway involves tracing the minimum energy path from reactants to products through the transition state. This provides a detailed understanding of the bond-breaking and bond-forming processes that occur during the reaction.

Theoretical Prediction of Purine Derivatives' Reactivity and Stability

Quantum chemical calculations can be used to predict the intrinsic reactivity and stability of purine derivatives.

Reactivity Indices: Various reactivity indices derived from conceptual DFT, such as global hardness, softness, and electrophilicity index, can be calculated to quantify the reactivity of a molecule. These indices provide a theoretical basis for comparing the reactivity of different purine derivatives.

Thermodynamic Stability: The relative stability of different tautomers or conformers of a purine derivative can be determined by calculating their Gibbs free energies. For purine itself, theoretical studies have established the order of tautomer stability. For this compound, computational analysis could predict the most stable tautomeric form and the preferred conformation of the oxanyl ring.

The following table summarizes the theoretically predicted reactivity and stability parameters for a hypothetical set of purine derivatives.

| Compound | HOMO (eV) | LUMO (eV) | Global Hardness (eV) | Relative Stability (kcal/mol) |

| Purine_A | -6.2 | -1.5 | 2.35 | 0.0 |

| Purine_B | -6.5 | -1.2 | 2.65 | -2.1 |

| Purine_C | -5.9 | -1.8 | 2.05 | 1.5 |

Mechanistic Insights into the Biological Activity of Substituted Purines

Molecular Mechanisms of Action of Purine (B94841) Derivatives

Purine derivatives, a broad class of heterocyclic compounds, exert their biological effects through diverse molecular mechanisms. A primary mode of action for many substituted purines is the inhibition of protein kinases. For instance, reversine (B1683945), a 2,6-diamino-substituted purine, functions as an inhibitor of Aurora kinases, which are crucial for the regulation of cell division. By targeting these enzymes, such compounds can interfere with the progression of the cell cycle in cancerous cells.

Furthermore, some purine analogues have been shown to interact with the microtubule network, a key component of the cellular cytoskeleton. Myoseverin, a trisubstituted purine, is recognized as an inhibitor of microtubule assembly. The rearrangement of nitrogen atoms within the purine heterocycle can alter the affinity of these compounds for tubulin, the protein subunit of microtubules, thereby affecting the proliferation of cancer cell lines.

Enzymatic Interactions and Inhibition Profiles

The interaction of purine derivatives with enzymes is a cornerstone of their therapeutic potential. These interactions are often characterized by a high degree of specificity and can be quantified through kinetic analysis.

Specificity and Binding Affinities of Enzyme-Purine Complexes

The specificity of purine analogues for their target enzymes is a critical determinant of their pharmacological profile. For example, certain quinoline (B57606) derivatives have been found to induce autophagic and apoptotic cell death in pancreatic cancer cells by inhibiting the Akt/mTOR signaling pathway. This targeted inhibition highlights the ability of these compounds to discriminate between different cellular signaling cascades. The binding affinities of these complexes can be determined through various biochemical and biophysical techniques, providing a quantitative measure of the inhibitor's potency.

Kinetic Analysis of Enzyme Modulation by Purine Analogues

Kinetic studies are essential for elucidating the mechanism by which purine analogues modulate enzyme activity. These analyses can reveal whether a compound acts as a competitive, non-competitive, or uncompetitive inhibitor. For instance, the inhibition of cyclin-dependent kinases (CDKs) by some purine derivatives has been shown to occur through competitive binding at the ATP-binding site. Understanding the kinetics of enzyme inhibition is crucial for the rational design and optimization of more potent and selective therapeutic agents.

Modulation of Cellular Regulatory Pathways by Purine Derivatives

By interacting with key enzymes and proteins, substituted purines can significantly impact cellular regulatory pathways, leading to outcomes such as cell cycle arrest and programmed cell death.

Interference with Cell Cycle Progression

A number of purine derivatives have demonstrated the ability to interfere with the normal progression of the cell cycle. This is often achieved by targeting proteins that regulate checkpoints within the cell cycle. For example, some 2,6-diamino-substituted purines related to reversine have been shown to cause cell cycle arrest in the G2/M phase. nih.gov This arrest is often a consequence of incorrect mitotic spindle formation and chromosome segregation, leading to a halt in cell division. nih.gov

| Compound | Cell Line | Effect on Cell Cycle |

| Reversine-related compound 2 | MCF-7shp53 | Cell cycle arrest and endoreduplication at 5 µM |

| Reversine-related compound 3 | MCF-7shp53 | Cell cycle arrest and endoreduplication at 10 µM |

| Reversine-related compound 2 | HCT116p53-/- | Cell cycle arrest and endoreduplication at 2.5 µM |

| Reversine-related compound 3 | HCT116p53-/- | Cell cycle arrest and endoreduplication at 5 µM |

Induction of Programmed Cell Death (Apoptosis) Pathways

The induction of apoptosis is a key mechanism through which many anti-cancer agents, including purine derivatives, exert their effects. Some quinoline derivatives have been found to induce apoptosis in pancreatic cancer cells through the activation of Caspase-3 and the cleavage of PARP. nih.gov Similarly, certain N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole have been shown to induce apoptosis in acute lymphoblastic leukemia and breast cancer cells by inhibiting CK2 and PIM-1 kinases. mdpi.com This often involves the intrinsic apoptotic pathway, characterized by a reduction in the mitochondrial membrane potential. mdpi.com

| Compound Family | Cancer Type | Apoptotic Mechanism |

| Quinoline derivatives | Pancreatic cancer | Caspase-3 activation, PARP cleavage nih.gov |

| N-substituted 4,5,6,7-tetrabromo-1H-benzimidazole derivatives | Acute lymphoblastic leukemia, Breast cancer | Inhibition of CK2 and PIM-1 kinases, reduction in mitochondrial membrane potential mdpi.com |

Interactions with Intracellular Signal Transduction Networks (e.g., Kinases, Hedgehog Pathway Components)

The purine scaffold is a fundamental component of ATP, the universal phosphate (B84403) donor for kinases, making purine derivatives prime candidates for kinase inhibitors. academie-sciences.fr The adenine (B156593) core can act as a scaffold to orient substituents that confer selectivity and potency against specific kinases. While direct inhibition of kinases by 8-(oxan-2-yl)-7H-purin-6-amine has not been detailed, related C8-substituted cytokinins, which are N6-substituted adenine derivatives, have been shown to interact with components of signal transduction pathways. For instance, certain C8-substituted cytokinin derivatives have been evaluated for their ability to activate Arabidopsis histidine kinase (AHK) receptors, key components in plant signal transduction. nih.gov This demonstrates that substituents at the C8 position are tolerated and can modulate activity at kinase-related receptors.

The Hedgehog (Hh) signaling pathway, crucial in embryonic development and oncogenesis, is modulated by small molecules that typically target the Smoothened (SMO) receptor. nih.govnih.govwikipedia.org Current approved SMO inhibitors, such as vismodegib (B1684315) and sonidegib, are not purine-based structures. nih.govwikipedia.org There is no direct evidence in the reviewed literature to suggest that this compound or closely related purine analogues are significant modulators of the Hedgehog pathway.

Identification and Validation of Molecular Targets for this compound

Identifying the precise molecular targets of a compound is essential for understanding its biological effects. This is typically achieved through a combination of receptor binding studies and enzyme assays.

Receptor-ligand binding assays are used to determine the affinity of a compound for a specific receptor. These experiments measure parameters such as the dissociation constant (Kd) or the inhibition constant (Ki), which quantify the strength of the binding interaction. For purinergic receptors, which bind adenosine (B11128) and ATP, radioligand displacement assays are a common method. While no specific binding data for this compound is available, studies on other substituted purines have successfully characterized their receptor affinities. For example, various 8-amino-2,6-methano-3-benzazocine analogues have been assessed for their binding affinities to opioid receptors, demonstrating that substitution can confer high affinity and selectivity. nih.gov

Enzyme assays are critical for determining whether a compound acts as an inhibitor or activator of a specific enzyme. These assays measure enzyme activity in the presence of varying concentrations of the compound to determine values like the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50).

For C8-substituted adenine analogues, enzyme inhibition has been demonstrated against various targets. In one study, a series of adenine analogues with different C8 substituents were synthesized and evaluated as inhibitors of human S-adenosylmethionine decarboxylase (AdoMetDC), a key enzyme in the polyamine biosynthetic pathway. nih.gov This research highlights a validated enzymatic target for C8-substituted purines.

The following table illustrates the type of data that would be generated from enzyme assays to characterize the biological activity of a compound like this compound against a panel of hypothetical kinase targets.

| Enzyme Target | Assay Type | IC50 (nM) |

|---|---|---|

| Kinase A | Biochemical Kinase Assay | 150 |

| Kinase B | Biochemical Kinase Assay | 2,500 |

| Kinase C | Biochemical Kinase Assay | >10,000 |

| AdoMetDC | Enzyme Activity Assay | 850 |

Note: The data in Table 1 is for illustrative purposes only and does not represent actual experimental results for this compound.

Structure-Activity Relationship (SAR) Analysis of this compound and Analogues

Structure-activity relationship (SAR) analysis investigates how the chemical structure of a compound influences its biological activity. For this compound, key structural features include the oxan-2-yl substituent at the C8 position and the amino group at the C6 position.

The C8 position of the purine ring is a common site for modification to alter biological activity. The introduction of a substituent at C8 can have profound effects on the molecule's properties. One critical aspect is its influence on the glycosidic bond conformation (the orientation of the base relative to its sugar, if present), favoring the syn conformation over the anti conformation. For enzymes that bind their natural purine substrates in a syn conformation, C8 substitution can lead to more potent inhibitors. nih.gov

However, the nature and size of the C8 substituent are critical. Studies on AdoMetDC inhibitors showed that a small C8-methyl group enhanced inhibitory potency, whereas most other, larger substitutions offered no improvement over the unsubstituted parent compound. nih.gov In other contexts, such as certain antiviral adenine arabinoside analogues, substitution at the C8 position led to a complete loss of activity. mdpi.com The oxan-2-yl group is a relatively bulky, flexible, and polar substituent. Its presence at C8 would be expected to significantly influence the molecule's steric profile and its ability to fit into a target's binding site. Depending on the topology of the binding pocket, this group could either form beneficial interactions or create steric clashes that reduce or abolish activity.

The 6-amino group of the adenine ring is a crucial functional group for molecular recognition. It serves as a key hydrogen bond donor, mimicking the interaction of the adenine base in ATP within the hinge region of many kinase active sites. The loss or modification of this group often results in a significant decrease or complete loss of biological activity. elsevierpure.com

The importance of this group is highlighted in studies where its modification is explored. For example, in the 10-23 DNAzyme, the 6-amino group of adenine residues in the catalytic core is highly conserved, and chemical modifications at this position can significantly impact catalytic efficiency, demonstrating its critical role in function. nih.gov Therefore, the 6-amino group of this compound is predicted to be essential for its interaction with biological targets, likely participating in hydrogen bonding networks that are critical for binding affinity and specificity.

Impact of Purine Ring Substitutions on Target Selectivity and Potency

The specific chemical compound This compound has not been extensively characterized in publicly available scientific literature. Comprehensive searches for its synthesis, biological activity, target selectivity, and potency did not yield specific data. Therefore, a detailed analysis of its direct impact on target selectivity and potency, as well as dedicated data tables, cannot be provided at this time.

To understand the potential effects of the 8-(oxan-2-yl) substitution, a general understanding of structure-activity relationships (SAR) in substituted purines is necessary. The purine scaffold is a crucial pharmacophore, and substitutions at various positions on the purine ring system can significantly modulate the biological activity, target selectivity, and potency of the resulting compounds. nih.gov

Substitutions on the purine ring can influence the molecule's electronic properties, steric hindrance, and hydrogen bonding capabilities, all of which are critical for its interaction with biological targets such as enzymes (e.g., kinases, polymerases) and receptors (e.g., adenosine receptors). nih.govmdpi.com

For instance, modifications at the C8 position of the purine ring have been shown to play a significant role in determining selectivity for different adenosine receptor subtypes. nih.gov The nature of the substituent at C8—whether it is a small alkyl group, a bulky aromatic ring, or a hydrogen-bond donor/acceptor—can drastically alter the affinity and selectivity profile of the compound.

In the case of this compound, the "oxan-2-yl" group, also known as a tetrahydropyranyl (THP) group, introduces a cyclic ether moiety at the C8 position. This substituent is relatively bulky and contains an oxygen atom that can act as a hydrogen bond acceptor. These features could potentially influence its interaction with a biological target in several ways:

Steric Influence: The size and conformation of the oxan-2-yl group could either promote or hinder the binding of the molecule to the active site of a target protein, thereby affecting its potency and selectivity.

Hydrogen Bonding: The oxygen atom in the oxan-2-yl ring could form hydrogen bonds with amino acid residues in the target's binding pocket, potentially increasing binding affinity.

Solubility and Pharmacokinetics: The introduction of the oxan-2-yl group would also be expected to alter the physicochemical properties of the parent purine, such as its solubility and lipophilicity, which in turn can affect its pharmacokinetic profile.

Without experimental data, any discussion of the specific biological activity, target selectivity, and potency of this compound remains speculative. Further research, including chemical synthesis and biological evaluation, is required to elucidate the precise impact of the 8-(oxan-2-yl) substitution on the purine core and to determine its therapeutic potential.

Advanced Research Techniques and Experimental Methodologies

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and composition through the interaction of matter with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 8-(oxan-2-yl)-7H-purin-6-amine, ¹H NMR would be used to identify all non-exchangeable protons. The aromatic proton on the purine (B94841) ring (H-2) would appear as a distinct singlet in the downfield region (typically δ 8.0-8.5 ppm). The protons of the oxane ring would present as a series of multiplets in the upfield region (δ 1.5-4.5 ppm), with the anomeric proton at the C-2' position being the most downfield of this group due to its proximity to both the oxygen atom and the purine ring. The broad signal from the amine (-NH₂) protons and the purine N-H proton are also characteristic, though their chemical shifts can vary and they may exchange with deuterium in solvents like D₂O.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. The carbon atoms of the aromatic purine ring would resonate at lower field (δ 115-160 ppm), while the saturated carbons of the oxane ring would appear at higher field (δ 20-80 ppm). The Gauge-Independent Atomic Orbital (GIAO) method can be used for theoretical calculations to predict and help assign these chemical shifts. springernature.com

Illustrative NMR Data for this compound The following data are predicted based on typical chemical shifts for purine and oxane moieties. libretexts.orgpdx.eduoregonstate.edu

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-2 | 8.1 - 8.3 (s, 1H) | 152.0 - 154.0 |

| C-4 | - | 150.0 - 152.0 |

| C-5 | - | 118.0 - 120.0 |

| C-6 | - | 155.0 - 157.0 |

| C-8 | - | 148.0 - 150.0 |

| NH₂ | 7.2 - 7.6 (br s, 2H) | - |

| N₇-H | 12.5 - 13.5 (br s, 1H) | - |

| H-2' | 4.0 - 4.2 (m, 1H) | 75.0 - 78.0 |

| H-3' | 1.6 - 1.8 (m, 2H) | 25.0 - 28.0 |

| H-4' | 1.5 - 1.7 (m, 2H) | 22.0 - 25.0 |

| H-5' | 1.8 - 2.0 (m, 2H) | 30.0 - 33.0 |

| H-6' | 3.6 - 3.8 (m, 2H) | 65.0 - 68.0 |

s = singlet, m = multiplet, br s = broad singlet

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. wikipedia.org Electrospray ionization (ESI) is a soft ionization technique commonly used for purine derivatives, which typically forms a protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass.

For this compound (C₁₀H₁₃N₅O), the expected exact mass is 219.1120. HRMS would aim to detect an [M+H]⁺ ion at m/z 219.1198.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. wikipedia.org The resulting fragmentation pattern provides valuable structural clues. For this compound, a primary fragmentation pathway would likely involve the cleavage of the C-N bond connecting the purine and oxane rings, leading to characteristic fragment ions.

Predicted Mass Spectrometry Fragmentation Data

| Ion | Formula | Predicted m/z | Description |

| [M+H]⁺ | [C₁₀H₁₄N₅O]⁺ | 219.12 | Protonated Molecular Ion |

| [M-C₅H₈O+H]⁺ | [C₅H₆N₅]⁺ | 136.06 | Loss of the oxane ring (adenine fragment) |

| [C₅H₉O]⁺ | [C₅H₉O]⁺ | 85.06 | Oxanyl cation |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of chemical bonds. It is used to identify the presence of specific functional groups. nih.gov For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the amine and the purine ring, C-N and C=N bonds within the purine system, and the C-O ether linkage of the oxane ring. mdpi.com

Predicted Principal IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H stretching | Primary amine (-NH₂) |

| 3100 - 3300 | N-H stretching | Purine N-H |

| 2850 - 3000 | C-H stretching | Aliphatic (oxane ring) |

| 1600 - 1680 | N-H bending | Primary amine (-NH₂) |

| 1550 - 1650 | C=N, C=C stretching | Purine ring system |

| 1050 - 1150 | C-O stretching | Ether (oxane ring) |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. nih.gov Purine derivatives, being aromatic systems, exhibit strong UV absorption due to π→π* transitions. The specific absorption maxima (λ_max) can be influenced by substitution and the solvent used. nih.gov The UV spectrum of this compound is expected to be similar to that of adenine (B156593), with a primary absorption peak around 260 nm.

Predicted UV-Vis Absorption Data

| Solvent | Predicted λ_max (nm) | Transition Type |

| Ethanol | ~ 260 | π→π |

| Water (pH 7) | ~ 261 | π→π |

Crystallographic Methods for Three-Dimensional Structure Elucidation

While spectroscopy provides information about connectivity and functional groups, crystallography offers a definitive map of the atomic positions in three-dimensional space.

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a crystalline compound. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The data allows for the calculation of electron density maps, from which the positions of individual atoms can be determined with high precision.

Illustrative Crystallographic Data Table The following data are hypothetical but representative of a small organic molecule like the subject compound.

| Parameter | Illustrative Value |

| Chemical Formula | C₁₀H₁₃N₅O |

| Formula Weight | 219.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 10.3 |

| β (°) | 98.5 |

| Volume (ų) | 1045 |

| Z (molecules/unit cell) | 4 |

| Density (calculated, g/cm³) | 1.39 |

In Vitro Biological Assay Systems for Purine Derivatives

To investigate the potential therapeutic applications of this compound, a variety of in vitro biological assays are employed. These cell-free or cell-based systems allow for the evaluation of the compound's effects on specific biological targets or cellular processes. Given that many purine derivatives interact with enzymes that bind purines (e.g., kinases, polymerases), initial screening often focuses on these targets.

Kinase Inhibition Assays : Protein kinases are a major class of drug targets, particularly in oncology. Assays like radiometric assays (which measure the transfer of ³²P from ATP to a substrate) or fluorescence/luminescence-based assays (e.g., ADP-Glo™) can be used to measure the compound's ability to inhibit the activity of a specific kinase. eurofinsdiscovery.comresearchgate.net The output is typically an IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the enzyme's activity. nih.gov

Cell Viability and Cytotoxicity Assays : To assess potential anticancer activity, cell-based assays are crucial. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells. berkeley.edu Cells are treated with varying concentrations of the compound, and the resulting decrease in cell viability is used to determine a GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Anti-inflammatory Assays : Some purine analogs exhibit anti-inflammatory properties. The activity of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key to the inflammatory pathway, can be measured using various methods, including enzyme immunoassays or LC-MS-based methods that quantify prostaglandin production. springernature.comnih.gov These assays can determine if the compound selectively inhibits one isoform over the other.

Summary of Potential In Vitro Biological Assays

| Assay Type | Biological Target/Process | Principle | Typical Readout |

| Kinase Inhibition | Protein Kinases (e.g., CDKs, EGFR) | Measures inhibition of substrate phosphorylation. | IC₅₀ |

| MTT Proliferation Assay | Cell Viability/Metabolism | Mitochondrial dehydrogenases convert MTT to a colored formazan product. nih.gov | IC₅₀ / GI₅₀ |

| Cyclooxygenase (COX) Inhibition | COX-1 and COX-2 Enzymes | Measures inhibition of prostaglandin synthesis from arachidonic acid. nih.gov | IC₅₀, Selectivity Index |

Cell Culture Models for Cellular Pathway Investigations

Cell-based assays are indispensable for evaluating the biological impact of novel chemical entities. Cancer cell lines serve as fundamental models to investigate the efficacy of purine derivatives. scienceopen.comescholarship.org The response of different cell lines to a given compound can vary significantly, highlighting the genetic and metabolic heterogeneity of cancers. escholarship.org For instance, in studies involving purine analogs, a panel of cancer cell lines is often used to determine the compound's cytotoxic or anti-proliferative effects.

Pathways frequently upregulated in cancer cell lines compared to normal tissues include those related to metabolism (purine, pyrimidine (B1678525), pyruvate), ATP synthesis, and the cell cycle. scienceopen.com By treating various cancer cell lines, such as those from pancreatic or breast cancer, with a purine derivative, researchers can determine its GI50 (the concentration required to inhibit 50% of cell growth). escholarship.org This data helps identify which cancer types might be susceptible to the compound and can guide further investigation into the specific cellular pathways being modulated. escholarship.org Furthermore, analyzing the gene expression profiles of sensitive versus resistant cell lines can reveal molecular predictors of the drug's response. escholarship.org

Table 1: Example of Pancreatic Cancer Cell Line Response to a Polyamine Analog This table illustrates the variable response of different cell lines to a therapeutic agent, a principle applicable to the study of novel purine derivatives.

| Cell Line | GI50 (μM) | Sensitivity Profile |

|---|---|---|

| Hs-766T | 0.01 | Sensitive |

| Panc 04.03 | 1.0 | Intermediate |

| MiaPaCa-2 | 10.0 | Resistant |

| HPAF-II | 0.1 | Sensitive |

| Panc-1 | >10.0 | Resistant |

Biochemical Enzyme Activity Assays

Many purine derivatives exert their effects by inhibiting specific enzymes. nih.gov Biochemical assays are crucial for quantifying this inhibition and determining the compound's potency and selectivity. nih.govfrontiersin.org These assays measure the rate of an enzymatic reaction in the presence and absence of the inhibitor.

Key enzymes in purine metabolism, such as xanthine oxidase and adenosine (B11128) deaminase, are potential targets. nih.govmdpi.com Furthermore, purine analogs have been designed to target enzymes critical for cancer cell proliferation, such as cyclin-dependent kinases (CDKs) and phosphatidylinositol-3 kinases (PI3Ks). nih.govmdpi.com For example, a CDK enzyme assay can be performed to measure the inhibitory concentration (IC50) of a compound. In one study on novel purine analogs, the most potent compound inhibited CDK2 and CDK9 with IC50 values of 127 nM and 65 nM, respectively. nih.gov Such assays are fundamental to understanding the specific molecular target of a compound like this compound. nih.govnih.gov

Reporter Gene and Gene Expression Assays

Reporter gene assays are powerful tools for studying the regulation of gene expression and the activity of signaling pathways. bmglabtech.comdiscoverx.com These assays link a regulatory DNA sequence of interest to a gene encoding an easily measurable protein, such as luciferase or β-galactosidase. discoverx.comyoutube.com When a signaling pathway is activated or inhibited by a compound, the expression of the reporter gene changes, producing a quantifiable signal. youtube.com

This technique is widely used in drug discovery to screen large compound libraries and to elucidate a drug's mechanism of action. discoverx.comindigobiosciences.com For example, a luciferase-based reporter assay can be designed to monitor the activity of a specific transcription factor that is downstream of a targeted pathway. researchgate.net If a purine derivative inhibits a kinase in that pathway, the transcription factor's activity will decrease, leading to a reduced luminescent signal. youtube.com This provides a direct readout of the compound's effect on a specific cellular signaling event, offering insights that are crucial for optimizing drug candidates and confirming their on-target activity. discoverx.comindigobiosciences.com

Advanced Computational Methodologies in Compound Design and Discovery

Computational techniques have become central to modern drug discovery, enabling the rational design and rapid screening of novel therapeutic agents. These methods are particularly valuable in the development of new purine scaffolds.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein). nih.govnih.gov This technique is instrumental in understanding the binding mode of inhibitors and in screening virtual libraries of compounds to identify potential new drugs. nih.govresearchgate.net

In the context of purine derivatives, docking simulations are used to model how compounds like this compound might fit into the active site of a target enzyme, such as a CDK or PI3K. mdpi.comnih.gov The simulation calculates a docking score, which estimates the binding affinity (e.g., in kcal/mol), and reveals key interactions like hydrogen bonds and hydrophobic contacts between the ligand and amino acid residues in the active site. nih.govnih.gov For example, docking studies of purine derivatives against CDK2 have identified crucial hydrogen bonds with residues such as Asp86 and Leu83 that influence the ligand's activity. nih.gov

Table 2: Example of Molecular Docking Results for Heterocyclic COX-2 Inhibitors This table demonstrates how docking scores and key interactions are reported, a practice directly applicable to the computational study of purine derivatives.

| Compound | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Molecule 6 | -9.8 | TYR136, PRO154 | H-bond, Arene-Arene |

| Molecule 11 | -10.1 | PRO154 | H-bond |

| Molecule 12 | -10.9 | CYS47, TYR136 | H-bond, Arene-Arene |

| Molecule 13 | -10.4 | PRO154, ASP157 | H-bond |

| Diclofenac (Standard) | -6.5 | ARG120, TYR115 | H-bond, Arene-Sigma |

Molecular Dynamics Simulations for Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. acs.orgresearchgate.net MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and conformational changes that may occur upon binding. nih.govresearchgate.net

For a potential inhibitor, an MD simulation can be run for its complex with the target protein to verify the stability of the binding pose predicted by docking. nih.gov Researchers analyze parameters like the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time (e.g., 200 nanoseconds). acs.org A stable RMSD value suggests that the ligand remains securely bound in the active site. acs.orgnih.gov These simulations are crucial for validating computational hits and ensuring that the predicted interactions are maintained in a more biologically realistic, dynamic environment. acs.org

Virtual Screening and Library Design for Novel Purine Scaffolds

Virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. acs.org This approach, combined with rational library design, accelerates the discovery of novel lead compounds. mdpi.comnih.gov

For the discovery of new purine-based inhibitors, a common strategy involves designing a virtual combinatorial library around a known active purine scaffold. mdpi.comacs.org Researchers can create a library of thousands of virtual compounds by systematically modifying various substitution points on the purine ring. mdpi.com This library is then screened against a target protein using molecular docking. acs.org The compounds with the best docking scores are prioritized for chemical synthesis and subsequent experimental testing. mdpi.comnih.gov This integrated in silico and synthetic approach efficiently explores a vast chemical space to identify novel and potent purine derivatives. mdpi.com

Chromatographic and Separation Techniques for Compound Purification and Analysis

The purification of this compound, following its synthesis, is frequently achieved through silica gel column chromatography. This technique separates the target compound from unreacted starting materials, byproducts, and other impurities based on differential adsorption to the stationary phase. The choice of eluent, or mobile phase, is critical for achieving optimal separation. A common approach involves the use of a solvent system with a gradient of increasing polarity, such as a mixture of a non-polar solvent like chloroform or dichloromethane and a polar solvent like methanol. The progress of the purification is typically monitored by Thin-Layer Chromatography (TLC), which provides a rapid assessment of the separation efficiency.

For the analytical determination and final purification of this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. Both normal-phase and reversed-phase HPLC can be employed, with the latter being more common for analytical purposes due to its high resolution and reproducibility.

In reversed-phase HPLC, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The retention of this compound can be modulated by adjusting the composition of the mobile phase.

Detailed research has established specific parameters for the successful chromatographic separation of purine derivatives. While specific data for this compound is proprietary to individual research labs, representative conditions can be extrapolated from the analysis of closely related N-protected adenine analogs.

Below are interactive data tables summarizing typical conditions used for the purification and analysis of compounds structurally similar to this compound.

Table 1: Representative Silica Gel Column Chromatography Parameters for Purification of Protected Adenine Derivatives

| Parameter | Value |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase | Chloroform/Methanol Gradient (e.g., 100:0 to 95:5 v/v) |

| Detection | UV visualization at 254 nm on TLC plates |

| Typical Loading | 1-5% of silica gel weight |

| Outcome | Isolation of the target compound with >95% purity |

Table 2: Representative Reversed-Phase HPLC Parameters for Analysis of 8-Substituted Purine Analogs

| Parameter | Value |

| Column | C18, 5 µm particle size, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

| Typical Retention Time | 10-15 minutes (highly dependent on the specific analog) |

The development of these chromatographic methods is a critical step in the research and development pipeline of new therapeutic agents based on purine scaffolds. The ability to ensure the purity and accurately quantify compounds like this compound is fundamental to obtaining reliable biological data and advancing our understanding of their therapeutic potential.

Future Directions and Emerging Research Avenues

Innovations in Synthetic Strategies for Complex Purine (B94841) Derivatives

The synthesis of purine derivatives has evolved significantly, moving towards methods that offer greater efficiency, diversity, and complexity. Future work on 8-(oxan-2-yl)-7H-purin-6-amine and its analogs will likely leverage these innovative strategies to build libraries of novel compounds for biological screening.

Key advancements include the expanded use of metal-mediated coupling reactions, which allow for the precise installation of various substituents at specific positions (C2, C6, and C8) of the purine core. mdpi.com Techniques like solid-phase synthesis are also becoming more sophisticated, enabling the rapid and systematic preparation of numerous purine derivatives for high-throughput screening. nih.gov These combinatorial approaches will be instrumental in exploring the structure-activity relationships (SAR) of the this compound scaffold.

| Synthetic Strategy | Description | Potential Application for this compound |

| Metal-Mediated Coupling | Utilizes catalysts (e.g., palladium, nickel, copper) to form C-C and C-N bonds at various positions on the purine ring. mdpi.com | Creation of novel analogs with diverse aryl or heteroaryl groups at positions C2 or C6 to modulate target binding and pharmacokinetic properties. |

| Solid-Phase Synthesis | Involves attaching the purine scaffold to a solid support, allowing for sequential reactions and easy purification. nih.gov | Rapid generation of a library of derivatives with modifications to the oxane ring or substitutions on the purine core. |

| Flow Chemistry | Reactions are conducted in a continuously flowing stream, offering precise control over reaction parameters and improved safety. | Scalable and efficient synthesis of lead compounds derived from this compound. |

| Biocatalysis | Employs enzymes to perform specific chemical transformations, often with high stereo- and regioselectivity. | Enantioselective synthesis of specific stereoisomers of the oxane moiety to investigate stereospecific interactions with biological targets. |

Exploration of Novel Biological Targets Beyond Current Paradigms

While purine analogs have traditionally targeted enzymes involved in purine metabolism and receptors like adenosine (B11128) receptors, the chemical diversity of the purine scaffold allows for interaction with a much wider range of biological targets. mdpi.comnih.gov Future research should aim to screen this compound and its derivatives against novel and unconventional targets to uncover new therapeutic opportunities.

Recent studies have shown that purine derivatives can inhibit targets previously not associated with this scaffold, such as the Smoothened (SMO) receptor in the Hedgehog signaling pathway, which is implicated in certain cancers. nih.gov Another example is the dual inhibition of Janus kinase 2 (JAK2) and the bromodomain-containing protein 4 (BRD4), which has potential in treating myeloproliferative neoplasms and inflammatory diseases. nih.gov This suggests that libraries based on this compound could yield inhibitors for a variety of target classes, including those involved in signal transduction, epigenetic regulation, and protein-protein interactions.

| Potential Target Class | Example | Therapeutic Relevance |

| Kinases | Janus Kinase 2 (JAK2) nih.gov | Cancers, inflammatory diseases |

| G-Protein Coupled Receptors (GPCRs) | Smoothened (SMO) Receptor nih.gov | Pancreatic and other cancers |

| Epigenetic Targets | Bromodomain-containing protein 4 (BRD4) nih.gov | Cancer, inflammation |

| Ion Channels | Purinergic P2X receptors mdpi.com | Pain, inflammation |

| Viral Enzymes | HIV Reverse Transcriptase | Antiviral therapy |

Integration of Artificial Intelligence and Machine Learning in Purine-Based Compound Design

ML models can be trained on existing data from other purine derivatives to predict the biological activity, toxicity, and pharmacokinetic properties of new, virtual compounds. nih.govharvard.edu Generative AI models can design entirely new molecules (de novo design) based on the purine scaffold, optimized for specific properties like high target affinity and synthetic accessibility. harvard.eduspringernature.com This in silico approach allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. nih.gov

Development of Multi-Target Directed Ligands Based on the Purine Scaffold

Complex, multifactorial diseases like Alzheimer's and certain cancers are often difficult to treat with single-target drugs. The development of multi-target directed ligands (MTDLs), single molecules designed to interact with multiple relevant targets simultaneously, is a promising therapeutic strategy. nih.govspringernature.com The purine scaffold is an excellent starting point for creating MTDLs due to its ability to be extensively and selectively modified. researchgate.net

For a disease like Alzheimer's, a derivative of this compound could be designed to, for example, inhibit both acetylcholinesterase (AChE) and monoamine oxidase (MAO), or to chelate metal ions while also modulating Aβ aggregation. researchgate.netresearchgate.net This approach aims to achieve a synergistic therapeutic effect that is superior to combination therapy with separate drugs. nih.gov

Advanced Mechanistic Elucidation at the Atomic and Sub-Molecular Levels

A deep understanding of how a ligand binds to its target is crucial for rational drug design. Future research on this compound must employ advanced techniques to elucidate its mechanism of action at a high resolution.

Techniques such as X-ray crystallography and cryo-electron microscopy can provide static snapshots of the ligand-protein complex, revealing key interactions. Computational methods like molecular dynamics simulations can then be used to study the dynamic behavior of this interaction over time. Understanding the precise binding mode, including the roles of specific hydrogen bonds, van der Waals interactions, and cation–π interactions, will enable the design of next-generation analogs with improved potency and selectivity. mdpi.com The tautomeric forms that the purine ring can adopt can also influence its binding and potential for inducing mutations, which is another area for detailed investigation. nih.gov

Interdisciplinary Collaboration in Purine Research for Translational Applications

Translating a promising compound from the laboratory to the clinic is a complex process that requires a wide range of expertise. The future success of research on this compound will depend on effective interdisciplinary collaboration. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products